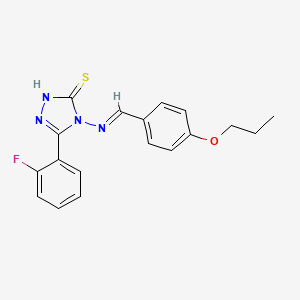
5-(2-Fluorophenyl)-4-((4-propoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Fluorophenyl)-4-((4-propoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol: FPTT , is a fascinating compound with diverse applications. Let’s explore its properties and uses.
Méthodes De Préparation
Synthetic Routes: The synthesis of FPTT involves several steps. One common approach is the condensation of 2-fluorobenzaldehyde with 4-propoxybenzylamine to form an imine intermediate. Subsequent cyclization with thiosemicarbazide yields the 1,2,4-triazole ring. Finally, the thiol group is introduced to obtain FPTT.
Reaction Conditions:Iminization: 2-fluorobenzaldehyde reacts with 4-propoxybenzylamine in a solvent (e.g., ethanol or dichloromethane) with an acid catalyst (e.g., HCl).
Cyclization: The imine intermediate undergoes cyclization with thiosemicarbazide in a basic medium (e.g., NaOH).
Thiolation: The final step involves introducing the thiol group (e.g., using Lawesson’s reagent).
Industrial Production: While FPTT is not yet produced on an industrial scale, research efforts continue to optimize its synthesis for practical applications.
Analyse Des Réactions Chimiques
FPTT participates in various reactions:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the triazole ring may yield different derivatives.
Substitution: The fluorine atom can be substituted with other groups. Common reagents include oxidants (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides).
Applications De Recherche Scientifique
Chemistry:
- FPTT serves as a versatile building block for designing novel ligands and catalysts.
- Its unique structure makes it valuable in medicinal chemistry.
- FPTT exhibits promising antimicrobial and antifungal properties.
- Researchers explore its potential as an anticancer agent due to its interaction with specific cellular targets.
- FPTT derivatives could find applications in materials science, such as organic electronics or sensors.
Mécanisme D'action
The exact mechanism of FPTT’s effects depends on its specific application. It likely interacts with cellular proteins, enzymes, or receptors, influencing biological processes.
Comparaison Avec Des Composés Similaires
FPTT stands out due to its fluorine substitution and triazole-thiol moiety. Similar compounds include other triazoles (e.g., 1,2,4-triazole) and thiol-containing molecules (e.g., thiols, thioethers).
Propriétés
Numéro CAS |
577982-16-2 |
|---|---|
Formule moléculaire |
C18H17FN4OS |
Poids moléculaire |
356.4 g/mol |
Nom IUPAC |
3-(2-fluorophenyl)-4-[(E)-(4-propoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H17FN4OS/c1-2-11-24-14-9-7-13(8-10-14)12-20-23-17(21-22-18(23)25)15-5-3-4-6-16(15)19/h3-10,12H,2,11H2,1H3,(H,22,25)/b20-12+ |
Clé InChI |
AAKVBSBUAPZSCC-UDWIEESQSA-N |
SMILES isomérique |
CCCOC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3F |
SMILES canonique |
CCCOC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-fluorophenyl)-N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12004660.png)
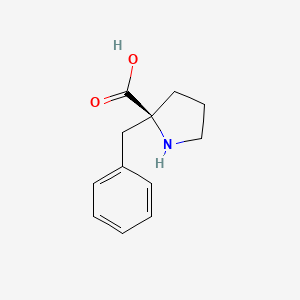

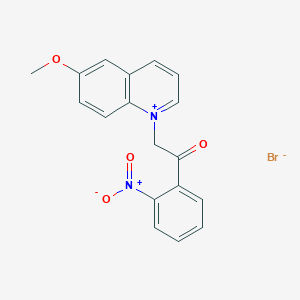
![1-(3-Chloroanilino)-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12004688.png)

![3,4-dichloro-N-[2-[(2E)-2-[(3-chlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide](/img/structure/B12004701.png)
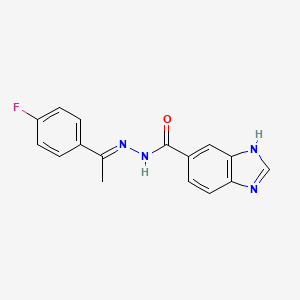
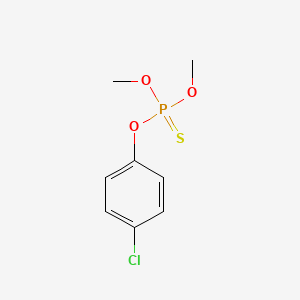
![{2-[(2E)-2-butenyl]phenoxy}acetic acid](/img/structure/B12004713.png)

![5-[4-(benzyloxy)phenyl]-4-(4-butoxybenzoyl)-3-hydroxy-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12004721.png)
![[4-[(E)-[2-(4-bromophenoxy)propanoylhydrazinylidene]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12004732.png)

